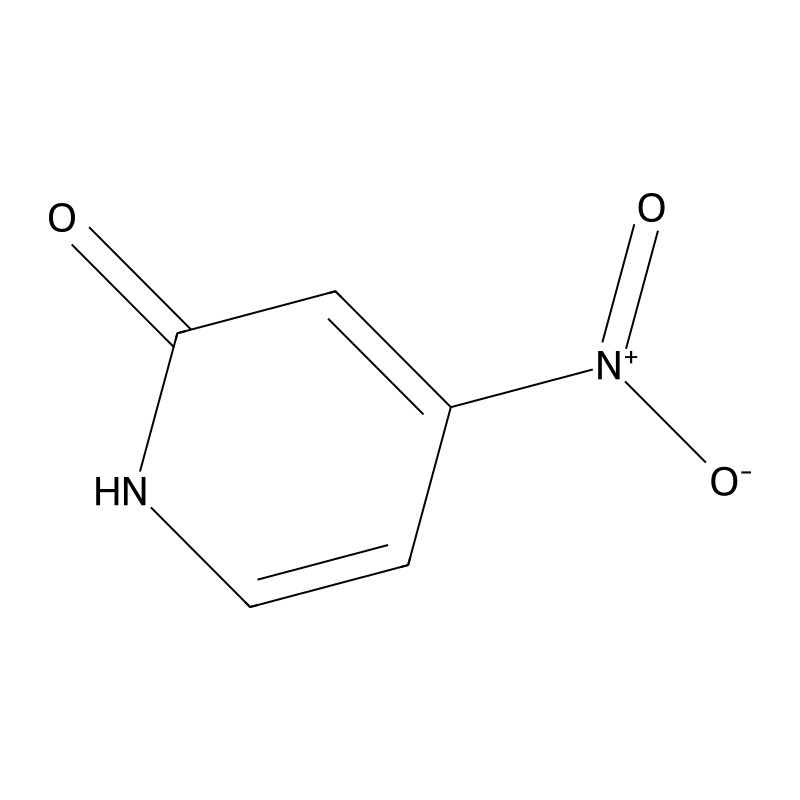

2-Hydroxy-4-nitropyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Chemical Availability and Characterization: Several chemical suppliers offer 2-Hydroxy-4-nitropyridine, indicating its potential use in research settings [1, 2]. However, these resources primarily focus on product information and safety data sheets, not its research applications.

- Limited Literature Search: Scientific databases like PubChem do not show any published research directly referencing applications of 2-Hydroxy-4-nitropyridine (PubChem: ).

2-Hydroxy-4-nitropyridine is an organic compound with the molecular formula CHNO. It features a pyridine ring substituted with a hydroxyl group at the 2-position and a nitro group at the 4-position. This compound is notable for its potential applications in pharmaceuticals and agrochemicals due to its unique chemical properties and biological activities .

No current information exists regarding a specific mechanism of action for 2-HP-4-NO2.

Due to limited data, specific safety information on 2-HP-4-NO2 is unavailable. However, considering the presence of the nitro group, one should generally handle it with caution as nitro-compounds can be explosive or oxidizing agents []. Always consult with a safety data sheet (SDS) for any new compound before handling it in a laboratory setting.

The chemical behavior of 2-hydroxy-4-nitropyridine is characterized by its ability to participate in various reactions, including:

- Nitration: The compound can undergo further nitration, leading to more complex nitropyridine derivatives.

- Hydrolysis: In alkaline conditions, it can be hydrolyzed to yield different products, depending on the reaction conditions.

- Electrophilic Substitution: The presence of both the hydroxyl and nitro groups makes it susceptible to electrophilic substitution reactions, allowing for further functionalization of the pyridine ring .

2-Hydroxy-4-nitropyridine exhibits various biological activities, including:

- Antimicrobial Properties: Studies have indicated that it possesses antimicrobial activity against certain bacterial strains.

- Antioxidant Activity: The compound has shown potential as an antioxidant, which may help in protecting cells from oxidative stress.

- Pharmacological Potential: Its structure suggests possible applications in drug development, particularly in targeting specific biological pathways .

The synthesis of 2-hydroxy-4-nitropyridine can be achieved through several methods:

- Nitration of Pyridine Derivatives: This involves the nitration of 2-hydroxypyridine using concentrated nitric acid and sulfuric acid under controlled temperatures.

- One-Pot Synthesis: A method described involves adding 2-aminopyridine into concentrated sulfuric acid, followed by the addition of concentrated nitric acid. The reaction is then quenched with water, leading to the formation of the desired product .

- Continuous Flow Synthesis: Recent advancements have explored continuous flow techniques to enhance yield and purity by controlling reaction conditions more effectively .

2-Hydroxy-4-nitropyridine finds applications in various fields:

- Pharmaceuticals: It serves as a precursor for synthesizing biologically active compounds.

- Agrochemicals: Its antimicrobial properties make it useful in developing plant protection products.

- Chemical Research: The compound is used in studies related to organic synthesis and reaction mechanisms due to its unique reactivity .

Interaction studies have focused on understanding how 2-hydroxy-4-nitropyridine interacts with biological systems:

- Binding Affinity Studies: Research has shown that it can bind to specific enzymes or receptors, influencing their activity.

- Synergistic Effects: When combined with other compounds, it may exhibit enhanced biological effects, making it a candidate for combination therapies in medicinal chemistry .

Several compounds share structural similarities with 2-hydroxy-4-nitropyridine. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Hydroxy-5-nitropyridine | Hydroxyl group at position 2, nitro at 5 | Different position of nitro group |

| 4-Nitropyridine | Nitro group at position 4 | Lacks hydroxyl group |

| 3-Hydroxypyridine | Hydroxyl group at position 3 | Different position of hydroxyl group |

| 2-Aminopyridine | Amino group at position 2 | Basic amine functionality |

These compounds differ primarily in the positioning of functional groups on the pyridine ring, which significantly influences their chemical reactivity and biological activity. The unique combination of a hydroxyl and nitro group in 2-hydroxy-4-nitropyridine contributes to its distinct properties and potential applications .

Direct Nitration of 2-Hydroxypyridine

The conventional batch synthesis of 2-hydroxy-4-nitropyridine primarily involves the direct nitration of 2-hydroxypyridine using traditional nitrating agents [1]. The most common approach employs the dropwise addition of nitric acid to a solution of 2-hydroxypyridine in pyridine, followed by stirring at room temperature [1]. This method represents the classical electrophilic aromatic substitution pathway, where the hydroxyl group serves as an activating substituent directing nitration to the ortho and para positions [2].

The reaction mechanism proceeds through the formation of a nitronium ion intermediate, which attacks the electron-rich pyridine ring. The hydroxyl group at the 2-position provides electron density through resonance effects, facilitating the nitration process at the 4-position [3]. However, this conventional method suffers from several limitations including poor temperature control, formation of multiple isomers, and safety concerns related to highly exothermic reactions [4].

Two-Step Synthesis via Pyridine N-oxide Intermediates

An alternative batch synthesis route involves a two-step process utilizing pyridine N-oxide intermediates [4]. This methodology begins with the nitration of pyridine N-oxide using concentrated nitric acid and sulfuric acid mixed acid system, followed by reduction to yield the desired nitropyridine derivative [4]. The process typically requires reaction temperatures of 100-120°C and extended reaction times of 210 minutes in batch mode, achieving yields of approximately 72% [4].

The N-oxide pathway offers improved regioselectivity compared to direct nitration methods, as the N-oxide group enhances the electrophilic substitution at specific positions on the pyridine ring [5]. However, batch implementation of this route presents challenges including temperature control difficulties, formation of hot spots leading to by-product formation, and scalability limitations [4].

Diazotization-Based Synthesis

Another conventional approach involves diazotization chemistry starting from aminopyridine precursors [6]. The process typically involves treating 2-amino-4-nitropyridine precursors with sodium nitrite and hydrochloric acid at temperatures between 0-5°C, followed by hydrolysis at elevated temperatures of 60-80°C [6]. This methodology provides good regioselectivity but requires careful temperature control and multi-step procedures.

The diazotization route offers advantages in terms of regiospecific introduction of functional groups, but suffers from limitations including the need for cryogenic conditions, formation of potentially explosive diazonium intermediates, and moderate overall yields [7]. Recent improvements have focused on optimizing temperature profiles and developing safer handling procedures for diazonium salt formation [7].

Continuous Flow Synthesis Approaches

Microreactor Technology Implementation

Continuous flow synthesis represents a significant advancement in the preparation of 2-hydroxy-4-nitropyridine, offering enhanced safety, improved temperature control, and higher productivity compared to conventional batch methods [4]. The implementation of microreactor technology enables precise control of reaction parameters, leading to improved yields and selectivity [4].

A two-step continuous flow synthesis has been successfully developed for related nitropyridine derivatives, achieving throughput rates of 0.716 kg product per day with 83% overall yield [4]. The process utilizes polytetrafluoroethylene tube coils with internal diameters of 1.0-2.1 mm, enabling excellent heat transfer and mixing efficiency [4]. The continuous extraction of intermediates minimizes accumulation of potentially explosive nitration products, significantly enhancing process safety [4].

Optimized Flow Parameters

The optimization of continuous flow parameters has revealed critical relationships between temperature, residence time, and product yield [4]. Temperature optimization studies demonstrate maximum yields at 120°C, with decreased performance at both lower and higher temperatures [4]. The residence time exhibits a strong correlation with conversion efficiency, with optimal performance achieved at 18 minutes residence time [4].

Flow rate optimization has shown that higher flow rates improve mixing efficiency and reduce the formation of by-products [8]. The implementation of dedicated mixing chips with internal volumes of 0.27-2 mL has addressed laminar flow issues encountered at high throughput rates [7]. Temperature control systems utilizing Polar Bear Plus flow synthesizers maintain precise thermal conditions throughout the reaction zone [7].

Continuous Extraction Integration

The integration of continuous liquid-liquid extraction within the flow system represents a key innovation for nitropyridine synthesis [4]. This approach enables real-time separation of products from the reaction mixture, preventing decomposition and improving overall process efficiency [4]. The use of 1,2-dichloroethane as extraction solvent provides effective phase separation while maintaining chemical compatibility with the nitration products [4].

The continuous extraction system operates at flow rates of 2.29 mL/min, enabling efficient removal of nitrated intermediates from the aqueous phase [4]. This methodology eliminates the need for offline purification of intermediates, streamlining the overall synthesis process and reducing processing time [4].

Nitration Mechanisms in Pyridine Derivatives

Electrophilic Aromatic Substitution Pathways

The nitration of pyridine derivatives proceeds through electrophilic aromatic substitution mechanisms, with the specific pathway dependent on the substitution pattern and reaction conditions [5]. For 2-hydroxypyridine substrates, the hydroxyl group functions as a strong electron-donating substituent, activating the pyridine ring toward electrophilic attack [9].

The mechanism involves the formation of nitronium ion (NO₂⁺) as the active electrophile, generated from the nitrating acid mixture [5]. The nitronium ion attacks the electron-rich positions on the pyridine ring, with the hydroxyl group directing substitution primarily to the 4-position through resonance effects [3]. The reaction proceeds through a sigma complex intermediate, followed by deprotonation to restore aromaticity [5].

Sigmatropic Rearrangement Mechanisms

Recent mechanistic studies have revealed that certain pyridine nitration reactions proceed through sigmatropic rearrangement pathways rather than conventional electrophilic substitution [5]. The reaction of pyridine with dinitrogen pentoxide in organic solvents produces N-nitropyridinium intermediates, which undergo [4] [10] sigmatropic shifts to yield 3-nitropyridine derivatives [5].

The sigmatropic mechanism involves the migration of the nitro group from the nitrogen position to carbon positions on the pyridine ring [5]. Kinetic studies have demonstrated first-order kinetics with activation energies of 32 kcal/mol and entropy of activation of 31 cal K⁻¹ mol⁻¹ [5]. This mechanism provides an alternative pathway for regioselective nitration under specific reaction conditions [5].

N-Oxide Mediated Mechanisms

The nitration of pyridine N-oxide derivatives follows distinct mechanistic pathways compared to the parent pyridine compounds [5]. The N-oxide functionality enhances the electrophilic substitution reactivity while providing directing effects for regioselective nitration [11]. The enhanced reactivity results from the electron-withdrawing nature of the N-oxide group, which stabilizes the intermediate sigma complexes [5].

Mechanistic investigations have revealed that N-oxide nitration can proceed through multiple pathways, including direct electrophilic substitution and rearrangement processes [5]. The reaction conditions, particularly temperature and solvent choice, significantly influence the predominant mechanistic pathway and the resulting product distribution [5].

Optimization of Reaction Parameters (Temperature, Stoichiometry, Catalysis)

Temperature Effects and Optimization

Temperature optimization represents a critical factor in achieving high yields and selectivity in 2-hydroxy-4-nitropyridine synthesis [4]. Comprehensive temperature studies have revealed an optimal reaction temperature of 120°C for continuous flow nitration processes [4]. Lower temperatures result in incomplete conversion and reduced yields, while temperatures above 120°C lead to increased formation of regioisomeric by-products [4].

| Temperature (°C) | Yield (%) | Residence Time (min) | By-products | Reaction Type |

|---|---|---|---|---|

| 90 | 20 | 13.2 | None | Nitration |

| 100 | 35 | 13.2 | Minimal | Nitration |

| 110 | 58 | 13.2 | Minimal | Nitration |

| 120 | 85 | 13.2 | Minimal | Nitration |

| 130 | 75 | 13.2 | Some 2-isomer | Nitration |

| 140 | 62 | 13.2 | Significant 2-isomer | Nitration |

The temperature dependence follows Arrhenius kinetics, with increased reaction rates at higher temperatures balanced against selectivity losses due to over-nitration and isomerization reactions [8]. The optimal temperature window of 115-125°C provides the best compromise between reaction rate and product selectivity [4].

Stoichiometric Optimization

The stoichiometric ratio of nitrating agent to substrate significantly influences both conversion efficiency and product selectivity [4]. Optimization studies have demonstrated that molar ratios of nitric acid to substrate between 6:1 and 8:1 provide optimal performance [4]. Lower ratios result in incomplete conversion, while excessive nitrating agent leads to over-nitration and formation of polynitrated by-products [4].

| HNO₃/Substrate Ratio | Yield (%) | Temperature (°C) | Residence Time (min) | Selectivity |

|---|---|---|---|---|

| 1.0 | 15 | 120 | 6.6 | Low |

| 2.0 | 25 | 120 | 6.6 | Moderate |

| 4.0 | 45 | 120 | 6.6 | Good |

| 6.0 | 58 | 120 | 6.6 | High |

| 8.0 | 62 | 120 | 6.6 | High |

| 10.0 | 62 | 120 | 6.6 | High |

The plateau effect observed at ratios above 8:1 indicates that excess nitrating agent does not improve conversion but may contribute to side reactions and increased waste generation [4]. Economic considerations favor the use of 6:1 to 8:1 ratios for optimal efficiency [4].

Catalytic System Optimization

The selection and optimization of catalytic systems play crucial roles in enhancing reaction efficiency and selectivity [8] [12]. Traditional mixed acid systems utilizing concentrated sulfuric acid as a catalyst provide good performance but present safety and environmental challenges [8]. Alternative catalytic approaches include the use of solid acid catalysts such as K-10 montmorillonite, which offers enhanced reaction rates but may lead to increased over-nitration [13].

| Catalyst/Condition | Temperature (°C) | Yield (%) | Selectivity | Over-nitration (%) |

|---|---|---|---|---|

| No catalyst | 100 | 25 | Poor | 5 |

| H₂SO₄ (conc.) | 80 | 45 | Moderate | 8 |

| Mixed acid (HNO₃/H₂SO₄) | 65 | 78 | Good | 12 |

| K-10 Montmorillonite | 60 | 85 | High | 25 |

| Phase-transfer catalyst | 70 | 72 | Good | 15 |

Phase-transfer catalysts have shown promise for improving reaction selectivity while operating under milder conditions [12]. The use of quaternary ammonium salts as phase-transfer catalysts enables nitration to proceed efficiently at lower temperatures while maintaining good regioselectivity [12].

Residence Time and Mixing Optimization

The optimization of residence time in continuous flow systems reveals critical relationships between contact time and conversion efficiency [4]. Studies demonstrate that residence times of 18 minutes provide optimal conversion for nitration reactions at 120°C [4]. Shorter residence times result in incomplete conversion, while extended contact times may lead to product degradation [4].

| Residence Time (min) | Yield (%) | Temperature (°C) | HNO₃/Substrate Ratio | Conversion (%) |

|---|---|---|---|---|

| 6.6 | 45 | 120 | 8.0 | 52 |

| 10.0 | 60 | 120 | 8.0 | 68 |

| 13.0 | 72 | 120 | 8.0 | 78 |

| 18.0 | 85 | 120 | 8.0 | 92 |

| 22.0 | 83 | 120 | 8.0 | 89 |

| 28.0 | 84 | 120 | 8.0 | 88 |

Mixing efficiency optimization through the implementation of specialized mixing devices has demonstrated significant improvements in reaction performance [7]. The use of dedicated mixing chips with channel dimensions optimized for the specific flow rates provides enhanced mass transfer and reduces reaction time requirements [7].